N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide, also known as DDB, is a chemical compound that has been used extensively in scientific research. It is a synthetic compound that belongs to the class of benzamides and has been studied for its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to have anti-inflammatory properties that may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties that may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide in lab experiments is its high level of purity, which allows for accurate and reproducible results. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide. One area of research could focus on the development of new and more efficient synthesis methods for N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide. Another area of research could focus on the development of new therapeutic applications for N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide, such as in the treatment of other types of cancer or neurodegenerative diseases. Additionally, research could focus on the development of new analogs of N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide that may have even greater therapeutic potential.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyaniline with 2,6-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through a series of steps to obtain pure N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-12-9-8-11(10-15(12)23-4)18-17(19)16-13(21-2)6-5-7-14(16)22-3/h5-10H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDOENGTKICKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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